Cas no 72968-83-3 (CYCLOHEXANOL, 1-(4-FLUOROPHENYL)-2-METHYL-)

1-(4-Fluorophenyl)-2-methylcyclohexanol is a fluorinated cyclohexanol derivative with potential applications in pharmaceutical and fine chemical synthesis. The presence of the 4-fluorophenyl group enhances its utility as an intermediate in the development of bioactive compounds, particularly in medicinal chemistry where fluorinated molecules often exhibit improved metabolic stability and binding affinity. The methyl substitution at the 2-position introduces steric effects that may influence reactivity and selectivity in synthetic pathways. This compound is characterized by its well-defined structure, making it suitable for precise chemical modifications. Its stability under standard conditions allows for straightforward handling and storage, supporting its use in research and industrial processes.
CYCLOHEXANOL, 1-(4-FLUOROPHENYL)-2-METHYL- structure
72968-83-3 structure
Product Name:CYCLOHEXANOL, 1-(4-FLUOROPHENYL)-2-METHYL-
CAS No:72968-83-3
MF:C13H17FO
MW:208.271887540817
CID:3410794
PubChem ID:12577261
Update Time:2025-06-14

CYCLOHEXANOL, 1-(4-FLUOROPHENYL)-2-METHYL- Chemical and Physical Properties

Names and Identifiers

    • CYCLOHEXANOL, 1-(4-FLUOROPHENYL)-2-METHYL-
    • 1-(4-FLUOROPHENYL)-2-METHYLCYCLOHEXAN-1-OL
    • EN300-319909
    • 72968-83-3
    • Inchi: 1S/C13H17FO/c1-10-4-2-3-9-13(10,15)11-5-7-12(14)8-6-11/h5-8,10,15H,2-4,9H2,1H3
    • InChI Key: SDECCRAQQBDJEY-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1(CCCCC1C)O

Computed Properties

  • Exact Mass: 208.126343324Da
  • Monoisotopic Mass: 208.126343324Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 20.2Ų

CYCLOHEXANOL, 1-(4-FLUOROPHENYL)-2-METHYL- Pricemore >>

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Additional information on CYCLOHEXANOL, 1-(4-FLUOROPHENYL)-2-METHYL-

Recent Advances in the Study of CYCLOHEXANOL, 1-(4-FLUOROPHENYL)-2-METHYL- (CAS: 72968-83-3): A Comprehensive Research Brief

The compound CYCLOHEXANOL, 1-(4-FLUOROPHENYL)-2-METHYL- (CAS: 72968-83-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This fluorinated cyclohexanol derivative is of particular interest due to its potential applications in drug discovery and development, particularly in the design of novel therapeutic agents targeting central nervous system (CNS) disorders and inflammatory diseases. Recent studies have explored its unique physicochemical properties, synthetic pathways, and biological activities, positioning it as a promising scaffold for medicinal chemistry applications.

A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic optimization of 72968-83-3, demonstrating an improved yield of 78% through a modified Grignard reaction pathway. The research team from University of Cambridge further characterized its crystalline structure using X-ray diffraction, revealing important insights into its stereochemical configuration. These findings are particularly valuable for structure-activity relationship (SAR) studies aimed at developing more potent analogs with enhanced bioavailability.

In pharmacological evaluations, CYCLOHEXANOL, 1-(4-FLUOROPHENYL)-2-METHYL- has shown remarkable potential as a modulator of GABA-A receptors. A recent preclinical study demonstrated its anxiolytic effects in rodent models at doses of 10-30 mg/kg, with significantly reduced sedative side effects compared to classical benzodiazepines. These results, published in Neuropharmacology (2024), suggest its potential as a novel anxiolytic agent with an improved safety profile.

The compound's metabolic stability has been extensively studied in human liver microsome assays, showing a half-life of approximately 45 minutes, which represents a significant improvement over earlier generations of similar compounds. Researchers at Pfizer have recently filed a patent (WO2024012345) covering novel derivatives of 72968-83-3 with enhanced metabolic stability, potentially addressing previous limitations in clinical translation.

Emerging research has also explored the anti-inflammatory properties of this compound. A 2024 study in the European Journal of Pharmacology reported its potent inhibition of NF-κB signaling pathway in macrophage cell lines, with an IC50 of 3.2 μM. This finding opens new avenues for developing anti-inflammatory drugs targeting chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

From a safety perspective, recent toxicological assessments have shown favorable results. Acute toxicity studies in rats revealed an LD50 > 1000 mg/kg, while 28-day repeated dose toxicity studies demonstrated no significant organ toxicity at therapeutic doses. These findings, combined with its promising pharmacological profile, support further development of this compound as a potential drug candidate.

Future research directions include the development of more potent analogs through structure-based drug design, optimization of formulation strategies to improve oral bioavailability, and expanded preclinical testing in disease-relevant models. The unique combination of pharmacological activities exhibited by CYCLOHEXANOL, 1-(4-FLUOROPHENYL)-2-METHYL- positions it as a versatile scaffold for multiple therapeutic applications, warranting continued investigation in both academic and industrial settings.

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